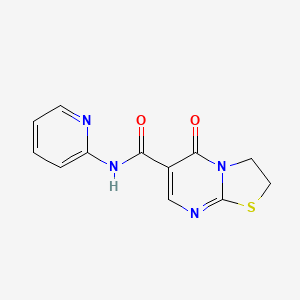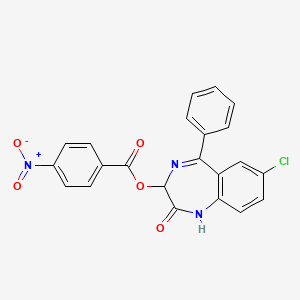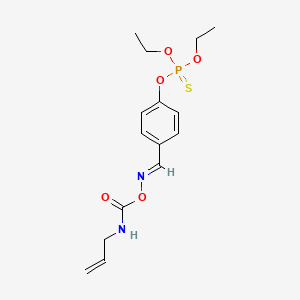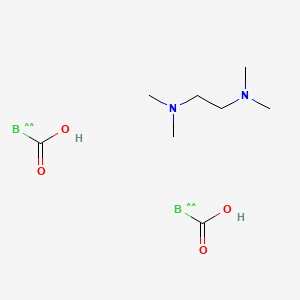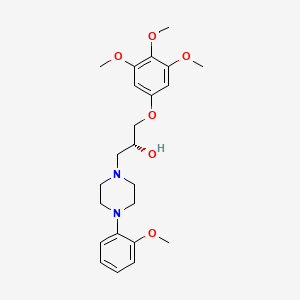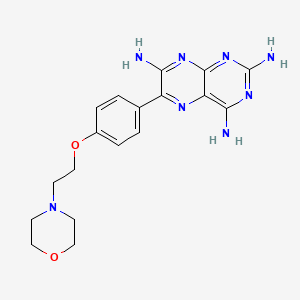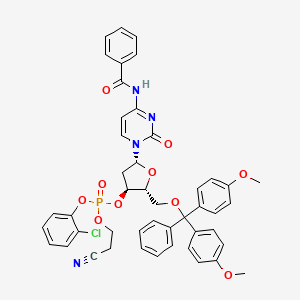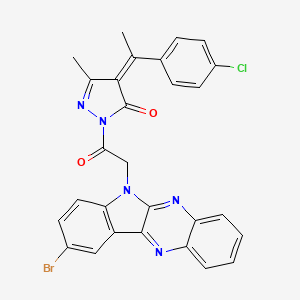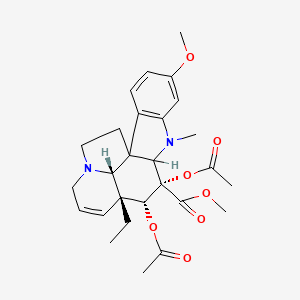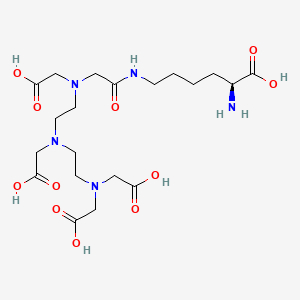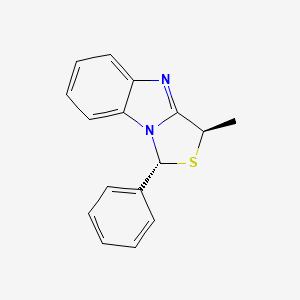
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel-: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The specific structure of this compound includes a thiazole ring fused to a benzimidazole ring, with additional methyl and phenyl substituents. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a thiazole derivative with a benzimidazole precursor, followed by the introduction of methyl and phenyl groups through alkylation or acylation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Aplicaciones Científicas De Investigación
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical properties and reactivity.
Benzimidazole derivatives: These compounds contain the benzimidazole ring and may exhibit similar biological activities.
Other heterocyclic compounds: Compounds with different heterocyclic ring structures may have unique properties and applications.
The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 3-methyl-1-phenyl-, (1R,3R)-rel- lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
217321-87-4 |
|---|---|
Fórmula molecular |
C16H14N2S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(1R,3R)-3-methyl-1-phenyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H14N2S/c1-11-15-17-13-9-5-6-10-14(13)18(15)16(19-11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 |
Clave InChI |
VASRVNJXKGXTDI-BDJLRTHQSA-N |
SMILES isomérico |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=CC=CC=C4 |
SMILES canónico |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


